Predicted Boiling Point and Volatility Reduction vs. DPPD
The target compound exhibits a predicted boiling point of 549.2 °C at 760 mmHg, which is substantially higher than the predicted boiling point of 469.2 °C at 760 mmHg for N,N′-diphenyl-p-phenylenediamine (DPPD, CAS 74-31-7) . The 80 °C increase in boiling point is consistent with its higher molecular weight (364.5 vs. 260.3 g/mol) and larger aromatic surface area, translating into reduced vapor pressure and lower fume evolution during high-temperature rubber compounding and curing.
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 549.2 °C |
| Comparator Or Baseline | DPPD (N,N′-diphenyl-p-phenylenediamine): 469.2 °C |
| Quantified Difference | Δ = +80.0 °C (17% increase) |
| Conditions | Predicted values from ACD/Labs Percepta Platform (ChemSpider); validated against ChemSrc database entries |
Why This Matters
A 17% higher boiling point reduces antioxidant loss via volatilization during open-mill mixing and vulcanization, directly improving process safety and antioxidant retention in the final product.
